4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline
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Overview
Description
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is an organic compound that features a triazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of Azide Precursor: The azide precursor is synthesized by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Click Reaction: The azide precursor is reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable triazole linkages.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, in medicinal chemistry, the compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-4-yl)aniline: Lacks the methyl group on the triazole ring.
4-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: Contains a different triazole isomer.
4-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline: Features a benzyl group instead of a methyl group.
Uniqueness
4-(1-methyl-1H-1,2,3-triazol-4-yl)aniline is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development .
Properties
CAS No. |
1864487-90-0 |
---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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